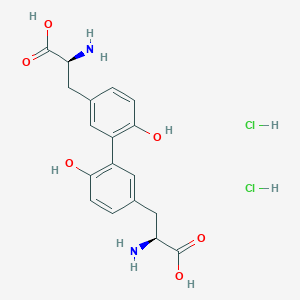

L,L-Dityrosine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: L,L-Dityrosinhydrochlorid kann durch die enzymkatalysierte Oxidation von Tyrosin synthetisiert werden. Der Prozess beinhaltet ein dreistufiges chromatographisches Verfahren, das die DEAE-Cellulose-Chromatographie in einem Borsäure-Natriumborat-Puffer beinhaltet, gefolgt von einer zweidimensionalen pH-abhängigen Chromatographie auf BioGel P-2 . Diese Methode hilft bei der Entfernung von Verunreinigungen und der Isolierung von Dityrosin mit hoher Reinheit.

Industrielle Produktionsmethoden: . Diese Methoden gewährleisten die Isolierung von Dityrosin aus komplexen biologischen Gemischen.

Analyse Chemischer Reaktionen

Reaktionstypen: L,L-Dityrosinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Oxidation von Tyrosinresten in Proteinketten, die durch Enzyme wie CYP56A1 und Myeloperoxidase katalysiert wird, führt zur Bildung von Dityrosin-Quervernetzungen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid zur Oxidation und verschiedene Radikalbildner . Die Bedingungen umfassen oft spezifische pH-Werte und das Vorhandensein von Katalysatoren, um die Reaktionen zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Dityrosin-Quervernetzungen, die in verschiedenen biologischen Prozessen bedeutsam sind und als Biomarker für oxidativen Stress dienen können .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird L,L-Dityrosinhydrochlorid als Modellverbindung verwendet, um die Proteinvernetzung und die Auswirkungen von oxidativem Stress auf Proteine zu untersuchen .

Biologie: In der biologischen Forschung wird es verwendet, um die Rolle von Dityrosin-Quervernetzungen bei der strukturellen Integrität von Proteinen und deren Funktion in verschiedenen Organismen zu untersuchen .

Medizin: In der Medizin dient L,L-Dityrosinhydrochlorid als Biomarker für oxidativen Stress und wird auf seine potenzielle Rolle bei neurodegenerativen Erkrankungen untersucht .

Industrie: In der Industrie wird es bei der Herstellung von widerstandsfähigen Materialien wie denen in Insektenkutikula verwendet und bei der Entwicklung neuer Biomaterialien .

Wirkmechanismus

L,L-Dityrosinhydrochlorid übt seine Wirkung durch die Bildung von Quervernetzungen zwischen Tyrosinresten in Proteinen aus. Diese Vernetzung wird durch Enzyme wie CYP56A1 und Myeloperoxidase katalysiert, die Tyrosinreste oxidieren, um Dityrosin zu bilden . Die Quervernetzungen spielen eine entscheidende Rolle für die Aufrechterhaltung der strukturellen Integrität von Proteinen und können ihre Funktion in verschiedenen biologischen Prozessen beeinflussen .

Wirkmechanismus

L,L-Dityrosine hydrochloride exerts its effects through the formation of crosslinks between tyrosine residues in proteins. This crosslinking is catalyzed by enzymes like CYP56A1 and myeloperoxidase, which oxidize tyrosine residues to form dityrosine . The crosslinks play a crucial role in maintaining the structural integrity of proteins and can affect their function in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: L,L-Dityrosinhydrochlorid ist einzigartig aufgrund seiner spezifischen Bildung durch enzymkatalysierte Oxidation und seiner Rolle bei der Bildung stabiler Quervernetzungen in Proteinen. Dies macht es besonders wertvoll für die Untersuchung von oxidativem Stress und Proteinstruktur .

Eigenschaften

Molekularformel |

C18H22Cl2N2O6 |

|---|---|

Molekulargewicht |

433.3 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C18H20N2O6.2ClH/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26;;/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26);2*1H/t13-,14-;;/m0../s1 |

InChI-Schlüssel |

MUEPHPAGIIPFFM-AXEKQOJOSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O.Cl.Cl |

Kanonische SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10824002.png)

![2-[8-[2-[[(3S)-4-[3-(dimethylsulfamoyl)pyrazole-1-carbonyl]-3-methylpiperazin-1-yl]methyl]-5-(trifluoromethyl)phenyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B10824008.png)

![(E)-N-[4-[(1R,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]oxyphenyl]-4-(dimethylamino)but-2-enamide](/img/structure/B10824020.png)

![2-Methoxy-4-[4-methyl-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]benzamide](/img/structure/B10824022.png)

![1-[2-[2-[35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10824025.png)

![(E)-2-cyano-N,N-dimethyl-3-[5-[3-(2-methylcyclohexyl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]furan-2-yl]prop-2-enamide](/img/structure/B10824035.png)

![N-[(1s,4s)-4-(1H-benzimidazol-2-yl)cyclohexyl]-N~2~-[(1H-indol-2-yl)methyl]glycinamide](/img/structure/B10824053.png)